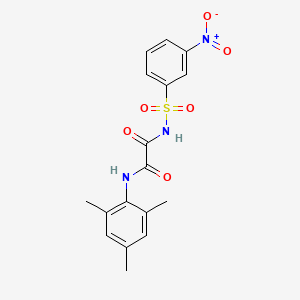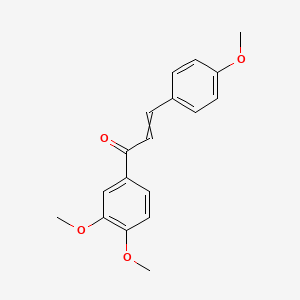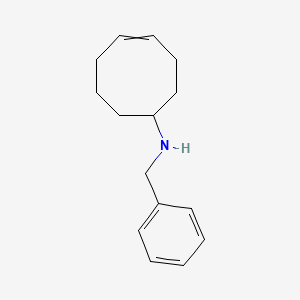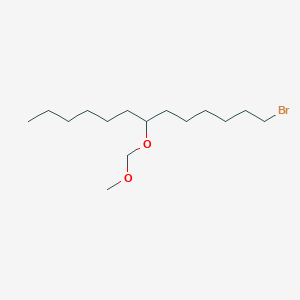
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide is an organophosphorus compound with a unique structure that includes a tetrahydrophosphorin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide typically involves the reaction of phenylphosphine with a chlorinated methyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetrahydrophosphorin ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorin derivatives.
Scientific Research Applications
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin: Lacks the oxide group.
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-sulfide: Contains a sulfur atom instead of oxygen.
Uniqueness
1-Phenyl-3-methyl-4-chloro-1,2,5,6-tetrahydrophosphorin 1-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxide group enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H14ClOP |
|---|---|
Molecular Weight |
240.66 g/mol |
IUPAC Name |
4-chloro-5-methyl-1-phenyl-3,6-dihydro-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C12H14ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
XWHNQGAXSDTSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCP(=O)(C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


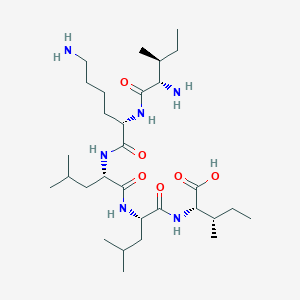
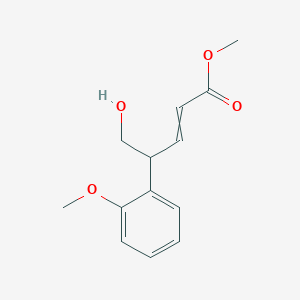
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
